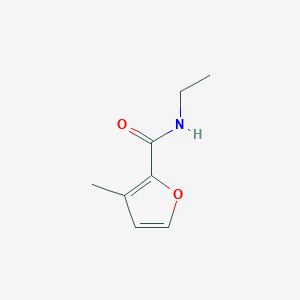
N-ethyl-3-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-methylfuran-2-carboxamide, also known as EMC-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of N-ethyl-3-methylfuran-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. One study found that N-ethyl-3-methylfuran-2-carboxamide can activate the Nrf2/ARE pathway, which is involved in cellular stress response and antioxidant defense. This pathway has been implicated in the pathogenesis of many diseases, including cancer, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
N-ethyl-3-methylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These effects are thought to be mediated by the modulation of various signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-ethyl-3-methylfuran-2-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-ethyl-3-methylfuran-2-carboxamide is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are many potential future directions for research on N-ethyl-3-methylfuran-2-carboxamide. One area of interest is in the development of N-ethyl-3-methylfuran-2-carboxamide analogs with improved pharmacological properties. Another area of research is in the identification of new targets and pathways for N-ethyl-3-methylfuran-2-carboxamide, which could lead to new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-3-methylfuran-2-carboxamide and its effects on various biological processes.
Conclusion
In conclusion, N-ethyl-3-methylfuran-2-carboxamide, or N-ethyl-3-methylfuran-2-carboxamide, is a chemical compound with a wide range of potential applications in scientific research. Its high purity and stability make it a valuable tool for studying various biological processes, and its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases and cancer. With further research, N-ethyl-3-methylfuran-2-carboxamide and its analogs may become important therapeutics for a variety of diseases.
Synthesemethoden
The synthesis of N-ethyl-3-methylfuran-2-carboxamide involves a multi-step process that begins with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethylamine to produce N-ethyl-3-methylfuran-2-carboxamide. The overall yield of this process is around 60%, and the purity of the final product is typically over 95%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-methylfuran-2-carboxamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and inflammation. One of the most promising areas of research for N-ethyl-3-methylfuran-2-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-ethyl-3-methylfuran-2-carboxamide can protect against neuronal damage and improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-ethyl-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-8(10)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVGEDDNUWHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)



![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)




